pKₐ Advantage Over Other Regioisomers
The predicted acid dissociation constant of 3‑bromo‑4‑(trifluoromethyl)benzoic acid is 3.30 ± 0.10 . This is 0.96 pKₐ units higher (i.e. approximately 9‑fold weaker acidity) than that of 2‑bromo‑4‑(trifluoromethyl)benzoic acid (pKₐ = 2.34 ± 0.10) and 0.30 units higher than that of 4‑bromo‑2‑(trifluoromethyl)benzoic acid (pKₐ = 3.00 ± 0.36) . At pH 7.4, the degree of ionisation for the target compound is therefore markedly lower than that of the 2‑bromo‑4‑CF₃ isomer, directly affecting aqueous solubility, passive membrane permeability, and protein‑binding behaviour.
| Evidence Dimension | Acid dissociation constant (pKₐ) – predicted values |
|---|---|
| Target Compound Data | pKₐ = 3.30 ± 0.10 |
| Comparator Or Baseline | 2‑Bromo‑4‑(trifluoromethyl)benzoic acid: pKₐ = 2.34 ± 0.10; 4‑Bromo‑2‑(trifluoromethyl)benzoic acid: pKₐ = 3.00 ± 0.36 |
| Quantified Difference | ΔpKₐ = +0.96 vs. 2‑Br‑4‑CF₃ isomer; +0.30 vs. 4‑Br‑2‑CF₃ isomer |
| Conditions | Predicted values (ACD/Labs or equivalent); 25 °C |
Why This Matters
A >0.3 pKₐ unit difference shifts the ionised‑to‑neutral ratio by more than a factor of two, making target‑compound‑derived lead series pharmacokinetically distinct from those using an alternative regioisomer.
